Triphenylantimony Diacetate
Overview
Description
Triphenylantimony Diacetate is a chemical compound with the linear formula C22H21O4Sb . It has a molecular weight of 471.16 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of Triphenylantimony Diacetate involves the reaction of triarylantimony diacetates [Ar3Sb(OAc)2] with dialkyl H-phosphites [H-PO(OR)2] in the presence of a Pd(PPh3)4 (5 mol%) catalyst . This reaction leads to the formation of arylphosphonates in moderate to excellent yield under base-free conditions .Molecular Structure Analysis
The crystal structures of triphenylantimony(V) dicarboxylate complexes were determined by single crystal X-ray diffraction . The structural analyses revealed that these complexes adopt five-coordinated extremely distorted trigonal bipyramidal geometries, binding with three phenyl groups in the equatorial position and two deprotonated organic ligands (L) in the axial sites .Chemical Reactions Analysis
Triphenylantimony Diacetate can be prepared from triphenylantimony, acetic acid, and H2O2 . This approach was also utilized to obtain triphenylantimony dicarboxylates, triphenylantimony dioximates, and other pentavalent antimony derivatives Ph3SbX2 .Physical And Chemical Properties Analysis
Triphenylantimony Diacetate is a white to off-white powder or crystals . It has a melting point of 217-221 °C . The SMILES string for this compound is CC(=O)OSb=O)(c1ccccc1)(c2ccccc2)c3ccccc3 .Scientific Research Applications
Antileishmanial and Antibacterial Activities
Triphenylantimony Diacetate has been found to have potential in vitro antileishmanial and antibacterial activities . This makes it a promising compound for the development of new drugs to treat diseases caused by Leishmania parasites and bacteria.
Cytotoxicity against Macrophages
The compound has also been studied for its cytotoxicity against macrophages . This could be useful in the development of treatments for diseases where macrophages play a key role, such as certain types of cancer.
Structural Characterization
Triphenylantimony Diacetate has been used in structural characterization studies . Its complex structure can be analyzed using techniques such as single crystal X-ray diffraction .
Synthesis of Antimony (V) Phenyl Derivatives
Triphenylantimony Diacetate can be used as a starting compound for the synthesis of Antimony (V) phenyl derivatives . These derivatives have a wide range of potential applications in various fields of chemistry.
Catalyst in Industrial Chemistry
As an organometallic compound, Triphenylantimony Diacetate can be used as a catalyst in industrial chemistry . It can help speed up chemical reactions, making industrial processes more efficient.
Precursor Material in Thin Film Deposition
Triphenylantimony Diacetate can be used as a precursor material in thin film deposition . This is a technique used in the manufacture of semiconductors, solar cells, and other electronic devices.
Use in LED Manufacturing
The compound can also be used in the manufacture of LEDs . Its unique properties can help improve the efficiency and lifespan of these devices.
Pharmaceutical Applications
Triphenylantimony Diacetate has potential applications in the pharmaceutical industry . As a reagent, it can be used in the synthesis of various drugs.
Safety and Hazards
Triphenylantimony Diacetate is toxic if swallowed and harmful if inhaled . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Future Directions
Triphenylantimony (V) catecholate complexes are compounds with redox active ligand, which are of interest for several reasons . They are often responsible in Nature for chemical transformations requiring the transfer of one or several electrons and are involved in important processes such as oxidation, reduction, hydrolysis, etc . Therefore, they can potentially act as building blocks for the design of heterometallic complexes, including coordination polymers .
Mechanism of Action
Target of Action
Triphenylantimony Diacetate primarily targets the Glutathione S-transferase A1 . This enzyme plays a crucial role in the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .
Mode of Action
It is known that the compound interacts with its target, glutathione s-transferase a1, and catalyzes isomerization reactions that contribute to the biosynthesis of steroid hormones .
Biochemical Pathways
It is known that the compound interferes with enzymes of the glycogenolysis and gluconeogenesis pathways, potentially affecting circulating glucose levels .
Pharmacokinetics
It is known that the compound is a solid white powder , suggesting that it may be administered orally or intravenously
Result of Action
It is known that the compound can cause a significant decrease in the electron-withdrawing properties of the o-quinoid moiety, which is caused by the effect of the electron-donating catecholate metallacycle .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triphenylantimony Diacetate. For instance, the reaction of the compound with Ph3SbBr2 in toluene in the presence of triethylamine yields an ionic complex . The same reaction in methanol leads to complete displacement of bromide ions from the antimony coordination sphere . This suggests that the solvent used can significantly influence the compound’s action.
properties
IUPAC Name |
[acetyloxy(triphenyl)-λ5-stibanyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.2C2H4O2.Sb/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFCRCFZPKTCF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O4Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601046126 | |
Record name | Triphenylantimony diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylantimony Diacetate | |
CAS RN |
1538-62-1 | |
Record name | Bis(acetato-κO)triphenylantimony | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1538-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(acetato-O-)triphenylantimony | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antimony, bis(acetato-O)triphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenylantimony diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(acetato-O-)triphenylantimony | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the synthesis of Triphenylantimony Diacetate?
A1: The research paper focuses on improved synthetic methods for several organoantimony compounds, including Triphenylantimony Diacetate. [] While the abstract doesn't detail the specific improvements, it suggests that the described methods offer advantages over previous synthetic approaches. For detailed information on these improved methods, please refer to the full text of the paper: [] Brief Note Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony.
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